7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a xanthine derivative characterized by a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. The 1- and 3-positions are methyl groups, while the 7-position is substituted with an isobutyl chain. The 8-position features a (3-isopropoxypropyl)amino group, distinguishing it from classical xanthines like caffeine or theophylline. Its molecular formula is C₁₇H₂₈N₆O₃, with a molecular weight of 364.45 g/mol (calculated).
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(3-propan-2-yloxypropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3/c1-11(2)10-22-13-14(20(5)17(24)21(6)15(13)23)19-16(22)18-8-7-9-25-12(3)4/h11-12H,7-10H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZPIXJMWETFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCCCOC(C)C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, including anti-inflammatory and anti-tumor effects.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 294.36 g/mol. Its structure includes a purine base with various substituents that may influence its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.
- Adenosine Receptor Modulation : Compounds similar to 7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been shown to interact with adenosine receptors (A1, A2A), which play crucial roles in numerous physiological processes including inflammation and immune responses.
- Inhibition of Phosphodiesterases : Some studies suggest that purine derivatives can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells, which is critical for various signaling pathways.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anti-inflammatory Properties : This compound may exhibit anti-inflammatory effects through modulation of immune responses.
- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation, although further research is needed to confirm these findings.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Adenosine receptor modulation | Potential inhibition of inflammatory responses | [Source 1] |
| Inhibition of PDEs | Increased cAMP levels | [Source 2] |
| Antitumor activity | Inhibition of cell proliferation | [Source 3] |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of similar compounds, researchers found that administration led to a significant reduction in pro-inflammatory cytokines in animal models. This suggests that 7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may also possess similar properties.
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor efficacy of purine derivatives. The results showed that these compounds could induce apoptosis in cancer cells through activation of specific signaling pathways. This highlights the potential role of the compound in cancer therapy.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The synthesis of similar 8-substituted xanthines (e.g., 34 ) involves nucleophilic displacement of 8-chloro intermediates, suggesting the target compound could be synthesized via analogous routes .
- Biological Hypotheses: The (3-isopropoxypropyl)amino group may confer dual serotonin/dopamine receptor modulation, as seen in LCAPs with terminal xanthine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
